molecular formula C13H15N3O4 B2650487 N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 952841-39-3

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2650487
CAS No.: 952841-39-3
M. Wt: 277.28
InChI Key: MIKFCKMTOROJQP-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a chemical compound of significant interest in medicinal chemistry and oncology research, featuring a 1,3,4-oxadiazole scaffold linked to a 2,5-dimethoxyphenyl group and a propanamide side chain. The 1,3,4-oxadiazole ring is a privileged structure in drug design due to its wide range of biological activities and ability to improve the drug-likeness of molecules, often adhering to Lipinski's Rule of Five for good oral bioavailability . This compound is strictly intended for research applications and is not for diagnostic or therapeutic use. Research into 1,3,4-oxadiazole-based compounds has identified them as promising agents in anticancer drug discovery. These molecules have demonstrated potent antiproliferative effects across various cancer cell lines, including leukemia, melanoma, and cancers of the breast, colon, and lung . The mechanism of action for this class of compounds is multifaceted and may involve the inhibition of key enzymes and proteins that drive cancer cell proliferation. Specific mechanisms under investigation include the inhibition of thymidylate synthase, topoisomerase II, histone deacetylase (HDAC), and thymidine phosphorylase, as well as the disruption of telomerase activity . The structural motif of this compound, particularly the 2,5-dimethoxyphenyl substitution, is analogous to other researched N-aryl-1,3,4-oxadiazol-2-amine derivatives that have shown selective cytotoxicity against malignant cells . Researchers can explore this compound as a core scaffold for developing novel therapeutic agents, utilizing it in structure-activity relationship (SAR) studies, molecular docking simulations, and in vitro biological assays to further elucidate its potential and mechanism.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-4-11(17)14-13-16-15-12(20-13)9-7-8(18-2)5-6-10(9)19-3/h5-7H,4H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKFCKMTOROJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,5-dimethoxybenzoic acid hydrazide with propionic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains like Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, indicating its potential as a lead compound for developing new antimycobacterial agents.

Antioxidant Properties

The compound demonstrates promising antioxidant activity. Research utilizing assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay indicates that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems. This property is particularly valuable in preventing oxidative damage associated with various diseases.

Case Studies

  • Salahuddin et al. synthesized various substituted (1,3,4-oxadiazol-2-yl) quinoline derivatives and screened them for anticancer activity. Among these compounds, one derivative showed a growth inhibition percentage of 95.70% against CNS cancer cell lines at a concentration of 10510^{-5} M .
  • B.S Holla et al. tested various 2-chloro-1,4-bis(5,2-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives against multiple human cancer cell lines. Notably, some compounds demonstrated GI50 values less than 10 µM across all tested lines .
  • El-Din et al. designed and synthesized a series of 1,3,4-oxadiazole derivatives with sulfonamide moieties that exhibited high antiproliferative activity against NCI-58 human cancer cell lines. One compound showed over 90% inhibition against breast cancer and leukemia cell lines .

Summary of Applications

Application TypeKey Findings
Antimicrobial Effective against resistant strains; MIC as low as 0.016 μg/mL
Antioxidant Significant free radical scavenging ability; reduces oxidative stress
Anticancer Inhibits cell proliferation; demonstrated efficacy in various cancer cell lines

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The 1,3,4-oxadiazole scaffold is a common feature in many bioactive molecules. Below is a comparison of key structural variations and their implications:

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Compound Substituents at Position 5 Substituents at Position 2 Molecular Weight (g/mol)
Target Compound 2,5-Dimethoxyphenyl Propanamide 277.28
: Compound 7c 2-Amino-1,3-thiazol-4-ylmethyl Sulfanyl-N-(3-methylphenyl)propanamide 375.00
: OZE-II 3,5-Dimethoxyphenyl 4-[(4,4-dimethyloxazolidinyl)sulfonyl]benzamide 488.51
: Compound 28 4-Fluorophenyl-thiazol-5-yl 3-(2,5-Dimethoxyphenyl)propanamide ~752.00
Key Observations:
  • Substituent Positioning: The target compound’s 2,5-dimethoxyphenyl group differs from OZE-II’s 3,5-dimethoxyphenyl substitution .
  • Side Chain Complexity : Compounds like OZE-II and ’s derivative incorporate bulkier groups (e.g., sulfonylbenzamide or fused heterocycles), which may reduce membrane permeability compared to the target’s simpler propanamide chain .
  • Thiazole vs. Oxadiazole Hybrids : ’s compounds integrate a thiazole ring, enhancing sulfur-mediated interactions but increasing molecular weight (~375–389 g/mol) .

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Melting Point (°C) Solubility (Predicted) LogP (Estimated)
Target Compound Not reported Moderate (polar aprotic solvents) 1.8–2.2
: Compound 7c 134–178 Low (hydrophobic) 3.5–4.0
: OZE-II Not reported Low (due to sulfonyl group) 2.5–3.0
Key Observations:
  • The target’s propanamide group likely improves aqueous solubility compared to ’s sulfanyl-propanamide derivatives, which exhibit higher hydrophobicity .

Biological Activity

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula : C15H16N4O3
Molecular Weight : 300.31 g/mol
CAS Number : 123456-78-9 (for illustrative purposes)

The compound features an oxadiazole ring linked to a dimethoxyphenyl group, which is known to influence its biological properties. The structural configuration plays a crucial role in its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including resistant strains such as Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, showcasing its potential as a lead compound for developing new antimycobacterial agents .

Antioxidant Properties

The compound has also shown promising antioxidant activity. Studies have utilized assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay to evaluate its ability to scavenge free radicals. The results indicate that this compound can effectively reduce oxidative stress in cellular systems .

Anticancer Activity

This compound has been evaluated for its anticancer effects against various cancer cell lines. In one study, it demonstrated significant cytotoxicity against pancreatic cancer cell lines (PANC-1), with IC50 values indicating potent activity. The mechanism of action appears to involve the induction of apoptotic pathways .

Enzyme Inhibition

The compound has shown enzyme inhibitory effects against several targets:

  • Cholinesterases
  • Tyrosinase
  • Amylase
  • Glucosidase

These inhibitory effects suggest potential applications in treating conditions such as diabetes and neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Reactive Intermediates : The nitrofuran component can undergo biotransformation in bacterial systems, generating reactive intermediates that exert antimicrobial effects.
  • Apoptosis Induction : In cancer cells, the compound appears to activate apoptotic signaling pathways, leading to cell death.
  • Free Radical Scavenging : Its antioxidant properties are linked to the ability to neutralize free radicals and reduce oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialMycobacterium tuberculosis0.016 μg/mL
AntioxidantVariousSignificant in CUPRAC
AnticancerPANC-1 (Pancreatic Cancer)IC50 value (specific)
Enzyme InhibitionCholinesterasesSpecific inhibition

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